5-bromo-3-(piperazin-1-ylmethyl)-1H-indole

Immuno-oncology IDO1 inhibitor Kynurenine pathway

Researchers requiring consistent IDO1 inhibitory activity often face batch-to-batch variability with non-halogenated indole scaffolds. This 5-bromo derivative addresses that need with reproducible target engagement. - Cellular IDO1 IC50 of 13-16 nM, providing a 5-fold potency increase over the 5-fluoro analog. - The C-5 bromine atom serves as a robust synthetic handle for Suzuki-Miyaura or Buchwald-Hartwig diversification. - Supplied at ≥98% purity under ISO certification, ensuring reliability in GLP-compliant studies.

Molecular Formula C13H16BrN3
Molecular Weight 294.19 g/mol
Cat. No. B7871708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-3-(piperazin-1-ylmethyl)-1H-indole
Molecular FormulaC13H16BrN3
Molecular Weight294.19 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CC2=CNC3=C2C=C(C=C3)Br
InChIInChI=1S/C13H16BrN3/c14-11-1-2-13-12(7-11)10(8-16-13)9-17-5-3-15-4-6-17/h1-2,7-8,15-16H,3-6,9H2
InChIKeyCUOXNZHHOUBOGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-3-(piperazin-1-ylmethyl)-1H-indole: Chemical Identity


5-Bromo-3-(piperazin-1-ylmethyl)-1H-indole (CAS 1182978-67-1) is a heterocyclic organic compound belonging to the indole derivative class. Its molecular formula is C13H16BrN3, with a molecular weight of 294.19 g/mol . The compound features a 5-bromo substituent on the indole core and a piperazin-1-ylmethyl group at the 3-position. This structural motif is recognized in medicinal chemistry as a privileged scaffold for modulating biological targets, particularly in the context of central nervous system (CNS) disorders and serotonin receptor modulation . The presence of the bromine atom at the C-5 position provides a synthetic handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the generation of diverse compound libraries .

Privileged indole scaffold for CNS & immuno-oncology target engagement
C5-bromo handle enables Pd-catalyzed cross-coupling diversification
ISO-certified high-purity commercial option supports reproducible assays

5-Bromo-3-(piperazin-1-ylmethyl)-1H-indole: Differentiation from Analogs


Indole derivatives bearing a piperazin-1-ylmethyl substituent at the 3-position constitute a broad class of bioactive molecules. However, substitution at the 5-position of the indole ring profoundly modulates physicochemical properties and target binding profiles [1]. The 5-bromo substituent imparts distinct electronic effects and steric bulk compared to other halogens (e.g., 5-fluoro, 5-chloro) or hydrogen, leading to measurable differences in receptor affinity, cellular potency, and metabolic stability. Furthermore, the bromine atom serves as a specific synthetic vector for late-stage diversification, enabling applications not accessible with non-halogenated or differently halogenated analogs [2]. Consequently, generic substitution of this compound with closely related analogs risks compromising experimental reproducibility, altering pharmacological profiles, and limiting downstream synthetic utility. The following quantitative evidence delineates these critical differentiators.

5-F, 5-Cl, or unsubstituted analogs may exhibit altered target affinity and potency profiles.
Bromo substituent provides a unique cross-coupling vector; 5-F and H analogs lack this reactive handle.
Predicted physicochemical properties (density, boiling point) differ, potentially affecting formulation strategies.

5-Bromo-3-(piperazin-1-ylmethyl)-1H-indole: Quantitative Performance Evidence


Cellular IDO1 Inhibition Potency

5-Bromo-3-(piperazin-1-ylmethyl)-1H-indole potently inhibits indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in tryptophan catabolism implicated in tumor immune evasion. In a cellular assay using mouse IDO1 transfected in P815 cells, the compound exhibited an IC50 of 13 nM, as measured by reduction in L-kynurenine levels after 16 hours [1]. In human cell lines, it inhibited IDO1 with IC50 values of 14 nM in IFNγ-stimulated LXF-289 cells and 16 nM in A375 cells [2]. In comparison, the 5-fluoro analog (5-fluoro-3-(piperazin-1-ylmethyl)-1H-indole) displayed an IC50 of 76 nM in IFNγ-stimulated HeLa cells [3], representing a 4.8- to 5.4-fold lower potency. This differential potency is consistent with the electronic and steric influence of the 5-bromo substituent on enzyme binding.

IDO1 Cellular Potency
Reported
IC50 13–16 nM (human/mouse) vs 5-F analog: 76 nM (human)
Supports IDO1 pathway inhibition studies
Cross-study conditions; review cell context
Immuno-oncology IDO1 inhibitor Kynurenine pathway

Bromine as a Cross-Coupling Handle

The 5-bromo substituent in 5-bromo-3-(piperazin-1-ylmethyl)-1H-indole provides a unique synthetic handle not available in the 5-fluoro, 5-chloro, or unsubstituted analogs. The bromine atom readily participates in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, enabling efficient late-stage diversification . In contrast, the 5-fluoro analog requires specialized, less efficient coupling conditions due to the strong C-F bond, while the unsubstituted compound lacks a reactive site for such transformations. This reactivity allows for the rapid generation of focused compound libraries for structure-activity relationship (SAR) studies, a critical advantage in medicinal chemistry campaigns [1].

Cross-Coupling Handle
Class-level inference
Suzuki Sonogashira Buchwald-Hartwig
Enables late-stage SAR diversification
5-F and H analogs lack reactive site
Medicinal chemistry Cross-coupling Diversification

High Purity with ISO Certification

5-Bromo-3-(piperazin-1-ylmethyl)-1H-indole is commercially available from multiple reputable vendors with specified purities ranging from 95% to ≥97% . Notably, MolCore offers the compound at ≥98% purity under ISO certification, ensuring batch-to-batch consistency and reliability for pharmaceutical research and development . This contrasts with the 5-fluoro analog, which is typically supplied at 97% purity, and the unsubstituted parent compound, which may have lower purity specifications or limited vendor options. The availability of a high-purity, ISO-certified product simplifies procurement for GLP/GMP environments and reduces the need for additional purification steps, thereby accelerating research timelines.

Commercial Purity
Specification review
≥98% purity, ISO certified (MolCore) vs 97% (5-F analog)
Supports batch consistency and quality documentation
Vendor specifications; verify lot COA
Procurement Quality control ISO certification

Predicted Density and Boiling Point

Computational predictions indicate that 5-bromo-3-(piperazin-1-ylmethyl)-1H-indole has a density of 1.467±0.06 g/cm³ and a boiling point of 443.7±40.0 °C . In comparison, the 5-fluoro analog has a predicted density of 1.237±0.06 g/cm³ and a boiling point of 399.0±37.0 °C . The higher density and boiling point of the 5-bromo derivative reflect the increased molecular weight and polarizability associated with the bromine atom. These differences can impact formulation strategies, particularly in the development of solid dosage forms or in the selection of appropriate purification techniques (e.g., recrystallization, distillation).

Predicted Density & BP
Supporting evidence
Density 1.467 g/cm³ (vs 1.237 for 5-F)
BP 443.7°C (vs 399.0°C for 5-F)
May affect formulation and purification strategy
Predicted values; verify experimentally
Physicochemical properties Computational chemistry Formulation

5-Bromo-3-(piperazin-1-ylmethyl)-1H-indole: Application Scenarios


IDO1 Inhibitor Lead Optimization

The potent IDO1 inhibition exhibited by 5-bromo-3-(piperazin-1-ylmethyl)-1H-indole (IC50 13-16 nM in cellular assays) positions it as a valuable starting point for the development of novel cancer immunotherapies [1]. Its significantly higher potency compared to the 5-fluoro analog (IC50 76 nM) makes it a preferred scaffold for lead optimization campaigns aimed at improving target engagement and in vivo efficacy. The bromine atom further enables efficient diversification via cross-coupling reactions, facilitating the exploration of SAR to enhance selectivity and pharmacokinetic properties.

Focused Library Synthesis via Cross-Coupling

The presence of a reactive bromine atom at the 5-position allows for rapid, parallel synthesis of diverse analogs through palladium-catalyzed cross-coupling reactions . This capability is crucial for generating focused libraries to explore SAR around the indole core. The compound serves as a versatile intermediate that can be readily transformed into a wide array of 5-substituted derivatives, accelerating hit-to-lead and lead optimization phases in drug discovery programs targeting various CNS and oncology indications.

Selective Serotonin Receptor Modulation

Given the established role of 3-(piperazin-1-ylmethyl)-1H-indole derivatives as ligands for serotonin (5-HT) receptors , the 5-bromo analog is a promising candidate for developing selective 5-HT receptor modulators. The 5-bromo substituent may confer unique selectivity profiles compared to other halogenated or unsubstituted analogs, making it a valuable tool compound for dissecting receptor pharmacology and validating therapeutic targets in psychiatric and neurological disorders.

High-Purity Compound for In Vitro Assays

The availability of 5-bromo-3-(piperazin-1-ylmethyl)-1H-indole with ≥98% purity and ISO certification ensures consistent and reliable results in cell-based and biochemical assays . This high-purity standard is essential for minimizing batch-to-batch variability and meeting the rigorous requirements of GLP-compliant studies. Researchers can procure this compound with confidence, knowing that it will not introduce impurities that could confound biological readouts or compromise data integrity.

Application
Selection Property
Validation Focus
IDO1 pathway inhibition studies
Target engagement profile
IDO1 enzyme & kynurenine pathway modulation
Synthetic diversification for SAR
Cross-coupling reactivity (Suzuki, etc.)
Derivative scope & library efficiency
Serotonin receptor target studies
Receptor binding selectivity
5-HT subtype profiling
Reproducible in vitro assay workflows
Purity grade & ISO certification
Assay reproducibility & compliance documentation
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